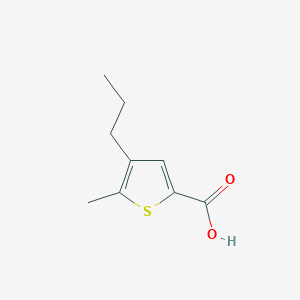

5-Methyl-4-propylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-propylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-4-7-5-8(9(10)11)12-6(7)2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGCRQYVYZJGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395051 | |

| Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790263-47-7 | |

| Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Methyl-4-propylthiophene-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The presented methodology is grounded in established principles of thiophene chemistry, leveraging regioselective lithiation and subsequent functionalization to construct the polysubstituted thiophene core. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are privileged heterocyclic motifs that are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and versatile reactivity of the thiophene ring allow for the fine-tuning of molecular properties, making it a valuable building block in the design of novel bioactive compounds and organic electronic materials. This compound, with its specific substitution pattern, represents a scaffold with potential for diverse applications, necessitating a reliable and well-documented synthetic route.

Strategic Approach to the Synthesis of a Polysubstituted Thiophene

The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning to control the regiochemistry of the substitution pattern. The directing effects of the substituents play a crucial role in determining the position of subsequent functionalizations. The synthetic strategy outlined herein is based on a sequential introduction of the substituents, utilizing the directing effects of the groups already present on the thiophene ring to achieve the desired isomer.

The overall synthetic workflow can be visualized as follows:

5-Methyl-4-propylthiophene-2-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a substituted thiophene derivative of interest to researchers in medicinal chemistry and materials science. The proposed synthetic route is designed for regiochemical control, starting from the commercially available 3,4-dibromothiophene and proceeding through a series of well-established transformations, including selective cross-coupling, directed ortho-lithiation, carboxylation, and subsequent functionalization. This document offers not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind each transformation, ensuring that the protocol is both reproducible and adaptable. All quantitative data is presented in clear, tabular format, and the overall workflow is visualized through a detailed reaction scheme.

Introduction and Strategic Overview

Thiophene-2-carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional organic materials.[1] Their biological activity and electronic properties can be finely tuned by altering the substitution pattern on the thiophene ring. The target molecule of this guide, this compound, possesses a specific substitution pattern that makes it a valuable building block for complex molecular architectures.

The synthesis of polysubstituted thiophenes presents a significant challenge due to the need for high regioselectivity. The reactivity of the thiophene ring is not uniform, with the 2- and 5-positions being significantly more susceptible to electrophilic attack and deprotonation than the 3- and 4-positions.[2] Therefore, a robust synthetic strategy must employ methods that offer precise control over the introduction of functional groups.

The synthetic approach detailed in this guide is a multi-step sequence designed to build the desired substitution pattern in a controlled, stepwise manner. The overall strategy is as follows:

-

Selective Functionalization of a Dibrominated Thiophene Core : The synthesis commences with 3,4-dibromothiophene, a commercially available starting material. A selective palladium-catalyzed Suzuki cross-coupling reaction is employed to introduce the propyl group at the 4-position, yielding the key intermediate, 3-bromo-4-propylthiophene.

-

Regiocontrolled Carboxylation : The 2-position of the thiophene ring is then carboxylated. This is achieved through a directed ortho-lithiation using lithium diisopropylamide (LDA), which selectively deprotonates the most acidic C-H bond at the 2-position, followed by quenching the resulting organolithium species with carbon dioxide.

-

Introduction of the Methyl Group : With the 2- and 4-positions functionalized, the next step is the introduction of the methyl group at the 5-position. This is accomplished via a second directed lithiation, followed by reaction with a suitable methylating agent. To facilitate this, the carboxylic acid is temporarily protected as a methyl ester.

-

Final Debromination and Deprotection : The final steps involve the removal of the bromine atom at the 3-position through a lithium-halogen exchange and subsequent protonation, followed by the hydrolysis of the methyl ester to yield the target molecule, this compound.

This strategy, while involving multiple steps, ensures high regiochemical purity of the final product, a critical consideration for applications in drug development and materials science.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the diagram below.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the synthetic sequence, along with an explanation of the underlying chemical principles.

Part A: Synthesis of the Key Intermediate

Step 1: Synthesis of 3-Bromo-4-propylthiophene

-

Reaction Principle : This step involves a selective Suzuki cross-coupling reaction. Palladium(0) catalysts are used to couple an organoboron compound (propylboronic acid) with an organohalide (3,4-dibromothiophene). The reaction is generally regioselective, and while coupling can occur at both bromine positions, careful control of stoichiometry can favor mono-alkylation. The higher reactivity of the α-positions of thiophene is not a factor here, as both bromines are in β-positions.

-

Experimental Protocol :

-

To an oven-dried Schlenk flask, add 3,4-dibromothiophene (1.0 eq), propylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (4:1 v/v) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 3-bromo-4-propylthiophene.

-

Part B: Carboxylation and Methylation

Step 2 & 3: Synthesis of 3-Bromo-4-propylthiophene-2-carboxylic acid via Lithiation and Carboxylation

-

Reaction Principle : This transformation utilizes directed ortho-lithiation. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is used to selectively deprotonate the most acidic proton on the thiophene ring. In 3-bromo-4-propylthiophene, the C-H bond at the 2-position is the most acidic due to the inductive effect of the adjacent bromine atom and the inherent higher acidity of α-protons in thiophenes. The resulting 2-lithiated intermediate is a potent nucleophile that readily attacks carbon dioxide to form a lithium carboxylate salt, which upon acidic workup yields the carboxylic acid.[3]

-

Experimental Protocol :

-

In an oven-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 3-bromo-4-propylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.

-

Step 4: Esterification to Methyl 3-bromo-4-propylthiophene-2-carboxylate

-

Reaction Principle : The carboxylic acid is converted to its methyl ester to protect it from reacting in the subsequent lithiation step. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a standard and efficient method for this transformation.

-

Experimental Protocol :

-

Dissolve the crude 3-bromo-4-propylthiophene-2-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the methyl ester.

-

Step 5 & 6: Synthesis of Methyl 3-bromo-5-methyl-4-propylthiophene-2-carboxylate

-

Reaction Principle : A second directed lithiation is performed to introduce the methyl group. The ester and bromo substituents direct the deprotonation to the only remaining ring position, the 5-position. The resulting lithiated species is then quenched with methyl iodide, an electrophilic source of a methyl group.

-

Experimental Protocol :

-

Dissolve the methyl ester (1.0 eq) in anhydrous THF in an oven-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq).

-

Stir at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) dropwise.

-

Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for another 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Part C: Final Steps

Step 7: Debromination to Methyl 5-methyl-4-propylthiophene-2-carboxylate

-

Reaction Principle : The bromine atom at the 3-position is removed via a lithium-halogen exchange reaction. n-Butyllithium is used to selectively replace the bromine with lithium, and the resulting organolithium intermediate is quenched with a proton source (water) to give the debrominated product.

-

Experimental Protocol :

-

Dissolve the brominated ester (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Quench the reaction by adding water.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the debrominated ester.

-

Step 8: Hydrolysis to this compound

-

Reaction Principle : The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

-

Experimental Protocol :

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

-

Add an excess of sodium hydroxide (e.g., 3.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

-

Data Summary

The following table summarizes the key reagents for this synthesis.

| Step | Starting Material | Key Reagents | Product |

| 1 | 3,4-Dibromothiophene | Propylboronic acid, Pd(PPh3)4, Na2CO3 | 3-Bromo-4-propylthiophene |

| 2-3 | 3-Bromo-4-propylthiophene | LDA, CO2 (dry ice) | 3-Bromo-4-propylthiophene-2-carboxylic acid |

| 4 | 3-Bromo-4-propylthiophene-2-carboxylic acid | Methanol, H2SO4 (cat.) | Methyl 3-bromo-4-propylthiophene-2-carboxylate |

| 5-6 | Methyl 3-bromo-4-propylthiophene-2-carboxylate | LDA, Methyl iodide | Methyl 3-bromo-5-methyl-4-propylthiophene-2-carboxylate |

| 7 | Methyl 3-bromo-5-methyl-4-propylthiophene-2-carboxylate | n-BuLi, H2O | Methyl 5-methyl-4-propylthiophene-2-carboxylate |

| 8 | Methyl 5-methyl-4-propylthiophene-2-carboxylate | NaOH, HCl | This compound |

Conclusion

The synthetic protocol detailed in this guide provides a robust and regiocontrolled route to this compound. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and directed ortho-lithiation, this approach allows for the precise construction of the desired polysubstituted thiophene core. The mechanistic insights provided for each step are intended to empower researchers to not only replicate this synthesis but also to adapt it for the preparation of other complex thiophene derivatives. The successful execution of this protocol will furnish a valuable molecular building block for further research and development in the fields of medicinal chemistry and materials science.

References

- Oda, R., et al. (2007). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Letters in Organic Chemistry, 4(1), 8-10.

-

Wikipedia. (2023). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Zhang, S., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1988.[4]

- Swanston, J. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH.

- Knight, D. W., & Nott, A. P. (1983). Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1, 791-794.

-

Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron, 61(19), 4779-4784.[5]

-

Buss, A. D., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.[6][7][8]

-

Khan, M. A., & Bano, T. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.[9]

-

CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (2012). Google Patents.[10]

-

US2469823A - Alkylation of thiophene. (1949). Google Patents.[11]

-

CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2020). Google Patents.[3]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 11. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]

Preparation of substituted thiophene-2-carboxylic acids

An In-Depth Technical Guide to the Preparation of Substituted Thiophene-2-Carboxylic Acids

Abstract

Substituted thiophene-2-carboxylic acids represent a class of heterocyclic compounds of paramount importance in modern science. They are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, and serve as critical building blocks for advanced functional materials in organic electronics.[1][2][3][4][5] Their utility stems from the unique electronic properties of the thiophene ring and the versatile chemical handle provided by the carboxylic acid group. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable molecules. It moves beyond simple procedural descriptions to offer insights into the mechanistic underpinnings and strategic considerations that guide the selection of a synthetic route. We will examine both classical ring-closing methodologies and modern functionalization techniques, providing researchers, scientists, and drug development professionals with a robust framework for designing and executing syntheses tailored to their specific target molecules.

Strategic Pillars of Synthesis: An Overview

The synthesis of a substituted thiophene-2-carboxylic acid can be approached from two fundamentally different directions:

-

Ring Construction (Cyclization Strategies): These methods involve building the thiophene ring from acyclic precursors, strategically placing the required substituents, including the carboxylic acid (or a precursor) during the ring-forming process. These are ideal when the desired substitution pattern is not easily accessible from simple thiophenes.

-

Ring Functionalization (Post-Modification Strategies): These methods begin with a pre-formed thiophene or thiophene-2-carboxylic acid and introduce or modify substituents on the ring. These approaches are powerful for their modularity and are often enabled by modern catalytic methods that offer high regioselectivity.[6][7]

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.

Part I: Building the Core Scaffold: Ring Construction Methodologies

Ring construction methods provide a powerful means to generate highly functionalized thiophenes from the ground up.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of thiophene synthesis, prized for its operational simplicity and the utility of its products. It is a multi-component reaction that condenses a ketone or aldehyde with an α-activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[8][9][10]

Expertise & Causality: The 2-amino group is the key feature of the Gewald product. It is an exceptionally versatile handle for further derivatization. It can be diazotized and replaced, used to build fused heterocyclic systems, or modified through acylation or alkylation, making it a strategic entry point to a vast chemical space. The reaction proceeds through an initial base-catalyzed Knoevenagel condensation, followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization onto the nitrile group.[1][9][11]

Caption: General workflow for the Gewald Aminothiophene Synthesis.

Trustworthiness: A Validating Protocol for Gewald Synthesis

This protocol is designed to be self-validating. Successful formation of the product is typically indicated by its precipitation from the reaction mixture upon cooling, and its identity can be readily confirmed by standard analytical techniques (NMR, MS), which will show the characteristic signals for the newly formed aminothiophene ring.

| Parameter | Value/Condition | Rationale |

| Reactants | Ketone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (1.1 eq) | Stoichiometric balance with a slight excess of sulfur to ensure complete conversion. |

| Base | Morpholine or Triethylamine (0.2 - 1.5 eq) | A secondary or tertiary amine base is chosen to catalyze the initial condensation without forming stable enamines that could inhibit cyclization. |

| Solvent | Ethanol, Methanol, or DMF | Protic solvents like ethanol are common as they facilitate dissolution of reactants and precipitation of the product upon cooling. |

| Temperature | 50 °C to Reflux | Mild heating is sufficient to overcome the activation energy for all steps of this one-pot reaction. |

| Time | 1-4 hours | Reaction progress can be monitored by TLC until starting materials are consumed. |

Step-by-Step Methodology:

-

To a stirred solution of the α-methylene ketone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (11 mmol, 0.35 g).

-

Add morpholine (15 mmol, 1.3 mL) dropwise to the suspension. An exotherm is often observed.

-

Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath. The product will typically precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove impurities, and dry under vacuum.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method that directly generates hydroxy-thiophene-2-carboxylic acid derivatives.[12] It involves the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[1][13]

Expertise & Causality: This reaction is mechanistically elegant. It begins with a base-catalyzed Michael addition of the sulfur nucleophile to the alkyne. A subsequent intramolecular Dieckmann-type condensation and tautomerization of the resulting enol leads to the stable 3-hydroxythiophene product.[12][13] The choice of a strong, non-nucleophilic base like sodium methoxide or potassium tert-butoxide is critical to deprotonate the thioglycolic acid ester for the initial attack and to promote the final cyclization.

Caption: Simplified mechanism of the Fiesselmann Thiophene Synthesis.

Trustworthiness: A Validating Protocol for Fiesselmann Synthesis

| Parameter | Value/Condition | Rationale |

| Reactants | α,β-Acetylenic ester (1.0 eq), Methyl thioglycolate (1.0 eq) | Equimolar amounts are typically sufficient for this condensation. |

| Base | Sodium Methoxide (2.0 eq) | A strong alkoxide base is required to facilitate both the initial deprotonation and the subsequent cyclization step. |

| Solvent | Anhydrous Methanol or THF | The solvent should be anhydrous to prevent quenching of the base and intermediates. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at low temperature to control the exotherm of the Michael addition. |

| Workup | Acidic Quench (e.g., aq. HCl) | Neutralization is required to protonate the final product and quench the excess base. |

Step-by-Step Methodology:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (20 mmol, 0.46 g) to anhydrous methanol (40 mL) under an inert atmosphere (N₂) at 0 °C.

-

To this solution, add methyl thioglycolate (10 mmol, 0.94 mL) dropwise at 0 °C.

-

Add the α,β-acetylenic ester (10 mmol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the mixture to 0 °C and carefully quench by adding 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for preparing thiophenes from 1,4-dicarbonyl compounds.[14] The reaction requires a sulfurizing agent, which converts the carbonyl oxygens to sulfur and facilitates the dehydration/cyclization cascade.[15][16]

Expertise & Causality: The choice of sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) is traditional but can be harsh. Lawesson's reagent is a milder and often more effective alternative that reduces the formation of furan byproducts.[15][17] The mechanism is thought to involve the initial formation of a thioketone, which then tautomerizes to an enethiol that undergoes intramolecular attack on the second carbonyl, followed by dehydration to yield the aromatic thiophene ring.[17][18]

Part II: Modifying the Scaffold: Ring Functionalization Strategies

When the starting thiophene is readily available, direct functionalization is often the most efficient route.

Direct Carboxylation with CO₂

Introducing a carboxylic acid group in a single step using CO₂ is an atom-economical and highly attractive strategy. Several protocols have been developed to achieve this transformation.

Expertise & Causality: The challenge in direct carboxylation is activating the typically unreactive C-H bond of the thiophene ring.[19][20]

-

Lewis Acid-Mediated: Strong Lewis acids like EtAlCl₂ can activate the thiophene ring towards electrophilic attack by CO₂. The reaction proceeds regioselectively at the most electron-rich position, which is typically the C5 position of a 2-substituted thiophene.[21]

-

Base-Mediated: A strong base system, such as a mixture of cesium carbonate and a carboxylate salt, can deprotonate the most acidic C-H bond (α-position), generating a thienyl anion that acts as a nucleophile to attack CO₂.[22] This method avoids transition metals and can be performed under solvent-free conditions.[19][22]

-

Transition Metal-Catalyzed: Catalytic systems, for instance using silver(I), can facilitate C-H activation under milder conditions, enabling carboxylation with high functional group tolerance.[23]

Caption: General workflow for the direct carboxylation of thiophenes.

Trustworthiness: A Validating Protocol for Base-Mediated Carboxylation

| Parameter | Value/Condition | Rationale |

| Reactants | Thiophene (1.0 eq), Cs₂CO₃ (1.5 eq), Cesium Pivalate (0.5 eq) | The combination of carbonate and carboxylate provides a synergistic basic medium capable of deprotonating the thiophene C-H bond.[22] |

| Atmosphere | CO₂ (1-10 atm) | CO₂ acts as both the atmosphere and the C1 source. Positive pressure increases its concentration in the reaction medium. |

| Solvent | Solvent-free or high-boiling polar aprotic (e.g., NMP) | A solvent-free melt is often effective. If a solvent is needed, it must be stable to the high temperatures and basic conditions. |

| Temperature | 200-300 °C | High thermal energy is required to promote the C-H activation in this transition-metal-free system.[22] |

| Workup | Dissolution in H₂O, acidification | The product is an alkali carboxylate salt, which must be protonated with a strong acid to yield the final carboxylic acid. |

Step-by-Step Methodology:

-

To a high-pressure autoclave, add the thiophene substrate (5 mmol), cesium carbonate (7.5 mmol, 2.44 g), and cesium pivalate (2.5 mmol, 0.58 g).

-

Seal the autoclave, purge with CO₂ gas, and then pressurize to 5 atm.

-

Heat the vessel to 250 °C with vigorous stirring and maintain for 24 hours.

-

Cool the reactor to room temperature and carefully vent the CO₂.

-

Dissolve the solid residue in water (50 mL) and filter to remove any insoluble material.

-

Cool the aqueous solution in an ice bath and acidify to pH 1 by the slow addition of concentrated HCl.

-

Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Metal-Catalyzed Cross-Coupling and C-H Functionalization

Modern synthetic chemistry offers powerful tools for building complex molecules through cross-coupling. These methods provide unparalleled control over regiochemistry and are compatible with a wide array of functional groups.

Expertise & Causality:

-

Cross-Coupling: Reactions like Suzuki or Stille coupling are workhorses for C-C bond formation. The strategy involves starting with a halothiophene (e.g., 2-bromothiophene-5-carboxylate) and coupling it with a boronic acid or stannane partner in the presence of a palladium catalyst. This allows for the precise installation of aryl or alkyl groups.[24][25][26]

-

Direct C-H Arylation: This advanced approach bypasses the need to pre-functionalize the thiophene with a halogen. A palladium catalyst can activate a C-H bond on the thiophene ring directly (often the C5-H) and couple it with an aryl halide.[7][27] This is a more step-economical approach but requires careful optimization of directing groups and reaction conditions to control regioselectivity.[6][7]

Caption: Conceptual overview of Palladium-catalyzed C-C bond formation strategies.

Summary and Strategic Outlook

The synthesis of substituted thiophene-2-carboxylic acids is a mature field with a diverse and powerful toolkit. The choice of strategy hinges on a careful analysis of the target molecule's substitution pattern.

| Synthetic Strategy | Starting Materials | Key Features & Advantages | Limitations |

| Gewald Synthesis | Ketone, α-cyanoester, sulfur | One-pot, multi-component, high functional group tolerance, product is a versatile 2-aminothiophene.[9][11] | Limited to 2-amino substitution pattern directly. |

| Fiesselmann Synthesis | α,β-acetylenic ester, thioglycolate | Directly yields 3-hydroxy-2-carboxylate derivatives. Good for specific substitution patterns.[12][13] | Requires acetylenic precursors which may not be readily available. |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | Versatile for various alkyl/aryl substitutions. | Often requires harsh conditions (P₄S₁₀); availability of 1,4-dicarbonyls.[14][15] |

| Direct Carboxylation | Substituted thiophene, CO₂ | Atom-economical, directly installs the carboxylic acid group. | Can require harsh conditions (high T/P) or expensive catalysts; regioselectivity can be a challenge.[21][22][23] |

| Metal-Catalyzed Coupling | Halothiophenes, Boronic acids, etc. | Excellent regiocontrol, extremely high functional group tolerance, mild conditions.[24][26] | Requires pre-functionalized starting materials; potential for metal contamination in the final product. |

For drug development professionals, modern C-H functionalization and cross-coupling reactions offer the most flexibility for late-stage diversification and the creation of focused compound libraries. For process chemistry and large-scale synthesis, classical ring-forming reactions like the Gewald synthesis remain highly valuable due to their efficiency and use of inexpensive starting materials. A thorough understanding of each method's strengths and weaknesses is crucial for the successful and efficient synthesis of these vital chemical entities.

References

-

Fiesselmann thiophene synthesis. (n.d.). In Wikiwand. Retrieved January 12, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]

-

Fiesselmann thiophene synthesis. (2023, April 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Piller, F. M., & Knochel, P. (2009). Regio- and chemoselective synthesis of fully substituted thiophenes. Organic Letters, 11(2), 445-448. Available at: [Link]

-

Fiesselmann Thiophene synthesis c) Hinsberg synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Daniels, M. H., Armand, J. R., & Tan, K. L. (2018). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 20(23), 7462-7465. Available at: [Link]

-

Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Paal–Knorr synthesis. (2023, December 12). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. Available at: [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hattori, T., et al. (2011). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Chemistry Letters, 40(12), 1365-1367. Available at: [Link]

-

Thiophene-2-carboxylic acid. (2023, November 26). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Thiophene Metallation and Cross-Coupling Chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Paal–Knorr synthesis of thiophene. (n.d.). Química Orgánica. Retrieved January 12, 2026, from [Link]

-

Synthesis of Furan and Thiophene. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

-

Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. (2010). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Exploring the Applications of 2-Thiophenecarboxylic Acid in Material Science. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

New regioselective synthesis of substituted thiophenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1668-1679. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. (2021). Taylor & Francis Online. Available at: [Link]

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Bentham Science. Available at: [Link]

-

Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. (2018). Journal of the American Chemical Society. Available at: [Link]

-

Gewald reaction. (2023, April 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Thioether Ligand-Promoted Catalytic C–H Functionalization and Mechanistic Investigations. (2018). Princeton Dataspace. Available at: [Link]

-

Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. (2021). Organometallics. Available at: [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2002). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry. Available at: [Link]

-

Mechanistic investigation of carboxylation between thiophene and CO2: the catalytic effect of different phase M2CO3 (M = Cs/K). (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

New derivatives of 2-thiophene carboxylic acid: synthesis, structure and antimicrobial studies. (2010). Farmacia Journal. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Available at: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharma Guideline. Retrieved January 12, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 13. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

An In-Depth Technical Guide to the Characterization of 5-Methyl-4-propylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 5-Methyl-4-propylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible characterization workflow.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based compounds are a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Their structural resemblance to benzene, coupled with unique electronic properties conferred by the sulfur heteroatom, makes them privileged scaffolds in the design of novel therapeutic agents.[2] Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern on the thiophene ring, such as in this compound, is a critical determinant of its physicochemical properties and biological activity. Therefore, a thorough and unambiguous characterization of such molecules is paramount for advancing drug development programs and fundamental scientific research.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of analytical data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 790263-47-7 | PubChem[3] |

| Molecular Formula | C₉H₁₂O₂S | PubChem[3] |

| Molecular Weight | 184.26 g/mol | PubChem[3] |

| Appearance | Predicted to be a solid at room temperature. | General knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | General knowledge |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.[4][5] |

| ~7.5 | s | 1H | H-3 | The lone aromatic proton on the thiophene ring is expected to be a singlet. |

| ~2.6 | t | 2H | -CH₂-CH₂-CH₃ | The methylene group adjacent to the thiophene ring will be a triplet due to coupling with the neighboring methylene group. |

| ~2.5 | s | 3H | -CH₃ | The methyl group attached to the thiophene ring will be a singlet. |

| ~1.7 | sextet | 2H | -CH₂-CH₂-CH₃ | This methylene group will be a sextet due to coupling with the adjacent CH₂ and CH₃ groups. |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain will be a triplet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this region.[4][5] |

| ~145 | C-5 | The carbon bearing the methyl group. |

| ~140 | C-4 | The carbon bearing the propyl group. |

| ~135 | C-2 | The carbon bearing the carboxylic acid group. |

| ~125 | C-3 | The protonated carbon of the thiophene ring. |

| ~30 | -CH₂-CH₂-CH₃ | The methylene carbon of the propyl group attached to the ring. |

| ~23 | -CH₂-CH₂-CH₃ | The middle methylene carbon of the propyl group. |

| ~15 | -CH₃ | The methyl carbon attached to the thiophene ring. |

| ~14 | -CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Molecular Weight and Elemental Composition Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement.

Expected HRMS Data

-

Ionization Mode: Electrospray Ionization (ESI) is suitable for this carboxylic acid. Both positive and negative ion modes should be evaluated.

-

Expected Ion (Negative Mode): [M-H]⁻

-

Calculated Exact Mass for C₉H₁₁O₂S⁻: 183.0480

-

Expected Ion (Positive Mode): [M+H]⁺

-

Calculated Exact Mass for C₉H₁₃O₂S⁺: 185.0631

Fragmentation Pattern

In mass spectrometry, the molecular ion can fragment into smaller, characteristic pieces. For this compound, common fragmentation pathways for carboxylic acids would be expected.[6][7][8][9]

-

Loss of H₂O (18 Da): This is a common fragmentation for carboxylic acids.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group is a characteristic fragmentation.[6]

-

Alpha-cleavage: Fragmentation of the propyl group is also anticipated.

Experimental Protocol for HRMS

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode) to promote ionization.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of a compound and for identifying any potential impurities. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.[10]

HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar organic molecules.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[11] |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase HPLC. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The thiophene ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to obtain the UV spectrum of the peak for identity confirmation. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol for HPLC

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).[12]

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]

Data Analysis:

-

Inject the sample onto the HPLC system.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the Characterization Workflow

A logical workflow is crucial for the efficient and comprehensive characterization of a novel compound.

Caption: A streamlined workflow for the synthesis, purification, and comprehensive characterization of this compound.

Conclusion

The characterization of this compound requires a multi-technique approach to ensure the unambiguous determination of its structure, purity, and elemental composition. The protocols and predicted data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and other related thiophene derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is a prerequisite for advancing any research or development program.

References

-

SIELC Technologies. (2018). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Kim, H., & Row, K. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4936. Retrieved from [Link]

-

ResearchGate. Figure S2. (e) 1 H NMR and 13 C NMR spectra of compound 5. Retrieved from [Link]

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Bentham Science Publishers. (2018). Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives. Retrieved from [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

-

Kamal, A., & Akhter, S. (2015). Therapeutic importance of synthetic thiophene. Saudi Pharmaceutical Journal, 23(5), 479–497. Retrieved from [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

-

Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]

-

PubChem. 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H12O2S | CID 3686650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

5-Methyl-4-propylthiophene-2-carboxylic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 5-Methyl-4-propylthiophene-2-carboxylic acid

Introduction

This compound is a substituted thiophene derivative with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol .[1] Thiophene-based carboxylic acids are significant structural motifs in medicinal chemistry and materials science, serving as key building blocks for synthesizing compounds with diverse biological activities and electronic properties.[2][3] A thorough understanding of their spectral characteristics is paramount for researchers in confirming chemical identity, assessing purity, and elucidating structure-activity relationships.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the interpretation of each spectral dataset is cross-referenced with the others to build a cohesive and unambiguous structural confirmation. The methodologies presented are grounded in established spectroscopic principles, providing a framework for empirical data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the aromaticity of the thiophene ring and the electronic effects of the carboxyl, methyl, and propyl substituents.

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton is expected far downfield, typically between δ 10.0-13.0 ppm . Due to hydrogen bonding and exchange, this peak will appear as a broad singlet.[4]

-

Thiophene Ring Proton (-CH-): There is a single proton on the thiophene ring at the C3 position. It is flanked by the carboxylic acid and propyl groups. Its chemical shift is predicted to be in the aromatic region, around δ 7.0-7.5 ppm , appearing as a singlet.

-

Propyl Group Protons (-CH₂CH₂CH₃):

-

The methylene group (α-CH₂) directly attached to the thiophene ring is expected to resonate at approximately δ 2.6-2.9 ppm as a triplet.

-

The internal methylene group (β-CH₂) will appear as a multiplet (sextet) in the range of δ 1.6-1.9 ppm .

-

The terminal methyl group (γ-CH₃) will be the most upfield, appearing as a triplet around δ 0.9-1.1 ppm .

-

-

Methyl Group Proton (-CH₃): The methyl group attached to the thiophene ring at the C5 position will appear as a singlet, likely in the range of δ 2.3-2.6 ppm .

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 7.0 - 7.5 | Singlet | 1H | Thiophene C3-H |

| 2.6 - 2.9 | Triplet | 2H | Propyl α-CH₂ |

| 1.6 - 1.9 | Multiplet | 2H | Propyl β-CH₂ |

| 2.3 - 2.6 | Singlet | 3H | Ring -CH₃ |

| 0.9 - 1.1 | Triplet | 3H | Propyl γ-CH₃ |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm or DMSO-d₆ at δ 2.50 ppm).[5]

Diagram: ¹H NMR Workflow

Caption: Workflow for acquiring and processing ¹H NMR spectra.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded, expected in the range of δ 165-175 ppm .[6]

-

Thiophene Ring Carbons: Four aromatic carbons will be present. Their shifts are heavily influenced by the substituents. Typical ranges for substituted thiophenes are between δ 125-150 ppm .[7]

-

C2 (bearing COOH): ~δ 140-145 ppm

-

C3 (bearing H): ~δ 130-135 ppm

-

C4 (bearing propyl): ~δ 145-150 ppm

-

C5 (bearing methyl): ~δ 135-140 ppm

-

-

Propyl Group Carbons (-CH₂CH₂CH₃): Three aliphatic signals are expected.

-

α-CH₂: ~δ 28-32 ppm

-

β-CH₂: ~δ 22-26 ppm

-

γ-CH₃: ~δ 13-15 ppm

-

-

Methyl Group Carbon (-CH₃): A single aliphatic signal around δ 14-18 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | -COOH |

| 125 - 150 | 4 x Thiophene Ring Carbons |

| 28 - 32 | Propyl α-CH₂ |

| 22 - 26 | Propyl β-CH₂ |

| 14 - 18 | Ring -CH₃ |

| 13 - 15 | Propyl γ-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

-

O-H Stretch: A very broad and strong absorption band is characteristic of the carboxylic acid O-H stretch, typically found in the region of 2500-3300 cm⁻¹ . This broadness is a result of extensive hydrogen bonding.[8][9]

-

C-H Stretch:

-

Aromatic C-H stretch from the thiophene ring will appear as a weaker band just above 3000 cm⁻¹ (approx. 3100 cm⁻¹ ).

-

Aliphatic C-H stretches from the propyl and methyl groups will show strong bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹ ).[8]

-

-

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer.[4]

-

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will result in one or more medium-intensity bands in the 1500-1600 cm⁻¹ region.[2]

-

C-O Stretch & O-H Bend: The C-O stretch, coupled with the O-H in-plane bend, typically gives rise to a broad band in the 1210-1320 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~3100 | Weak-Medium | Aromatic C-H Stretch |

| 2850-2960 | Strong | Aliphatic C-H Stretch |

| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) |

| 1500-1600 | Medium | Aromatic C=C Stretch |

| 1210-1320 | Medium, Broad | C-O Stretch / O-H Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecule's exact mass. For C₉H₁₂O₂S, the monoisotopic mass is 184.0558 Da .[1][10]

-

Key Fragmentation Patterns: Electron Impact (EI) ionization would likely lead to several characteristic fragments. The fragmentation of carboxylic acids often involves cleavage of the bonds adjacent to the carbonyl group.[6][11]

-

Loss of a Propyl Group ([M-43]⁺): Cleavage of the C-C bond between the thiophene ring and the propyl group would result in a fragment at m/z 141 .

-

Loss of COOH ([M-45]⁺): Loss of the entire carboxylic acid group would yield a fragment at m/z 139 .

-

Formation of Acylium Ion ([M-17]⁺): Loss of the hydroxyl radical (-OH) from the carboxylic acid group can form a stable acylium ion at m/z 167 .[6]

-

McLafferty Rearrangement: While less common for aromatic acids, if it occurs, it could involve the propyl chain interacting with the carbonyl group, leading to more complex fragmentation.

-

Table 4: Predicted Mass Spectrometry Fragments (EI)

| Predicted m/z | Fragment Identity |

| 184 | [M]⁺• (Molecular Ion) |

| 167 | [M - OH]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 139 | [M - COOH]⁺ |

Diagram: MS Fragmentation Pathways

Caption: Primary fragmentation routes for the molecular ion.

Synthesis and Purity Considerations

The synthesis of substituted thiophene carboxylic acids often involves steps like lithiation followed by quenching with CO₂, or oxidation of a corresponding aldehyde or alcohol.[12][13] For example, a plausible route could involve the formylation or acylation of 2-methyl-3-propylthiophene followed by oxidation. Awareness of the synthetic route is crucial for spectral analysis, as residual starting materials or reagents (e.g., n-butyllithium-derived species) could appear in the spectra. The combined spectral data (NMR, IR, MS) serves as a robust quality control system to confirm the absence of such impurities.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid moiety. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This integrated analytical approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3686650, this compound. Retrieved from PubChem. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Université du Luxembourg. (n.d.). This compound (C9H12O2S). PubChemLite.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from PubChem. [Link]

- Al-Tel, T. H. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

- Semenova, M. G., et al. (2004).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

-

PrepChem. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Retrieved from PrepChem.com. [Link]

- Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics.

- Al-Tel, T. H. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank.

- Epp, J. B., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

- ChemicalBook. (n.d.). METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum.

Sources

- 1. This compound | C9H12O2S | CID 3686650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. d-nb.info [d-nb.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. echemi.com [echemi.com]

- 10. PubChemLite - this compound (C9H12O2S) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. prepchem.com [prepchem.com]

Chemical properties of 5-Methyl-4-propylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-4-propylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone in medicinal and materials chemistry.[1][2] Its structural resemblance to benzene allows it to act as a bioisostere, a molecular mimic that can modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][3] The thiophene nucleus is a privileged pharmacophore found in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[4]

This guide focuses on a specific, highly substituted derivative: This compound . The strategic placement of alkyl groups (methyl and propyl) and a carboxylic acid function on the thiophene ring creates a molecule with a unique combination of lipophilic and hydrophilic characteristics, and a rich potential for synthetic elaboration. Understanding its chemical properties is paramount for researchers aiming to leverage this scaffold in drug discovery and the development of novel functional materials. This document provides a comprehensive overview of its structure, properties, synthesis, and reactivity, grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted thiophene derivative. Its core structure and key identifiers are essential for regulatory and procurement purposes. The calculated physicochemical properties provide insight into its expected behavior in various solvent systems and its potential for membrane permeability, a critical factor in drug development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 790263-47-7 | PubChem[5] |

| Molecular Formula | C₉H₁₂O₂S | PubChem[5] |

| Molecular Weight | 184.26 g/mol | PubChem[5] |

| Monoisotopic Mass | 184.05580079 Da | PubChem[5] |

| SMILES | CCCC1=C(SC(=C1)C(=O)O)C | PubChem[5] |

| InChIKey | BFGCRQYVYZJGHL-UHFFFAOYSA-N | PubChem[5] |

| Predicted XLogP3 | 3.2 | PubChemLite[6] |

| Predicted pKa | ~3.5 - 4.0 | General Chemical Principles |

| Appearance | Predicted to be a solid at room temperature | Comparison with analogs[7] |

Synthesis and Manufacturing Considerations

A logical retrosynthetic analysis suggests a strategy involving sequential, directed functionalization of a simpler thiophene precursor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H12O2S | CID 3686650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H12O2S) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

The Therapeutic Potential of 5-Methyl-4-propylthiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Pharmacological Promise of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics.[2] This guide delves into the specific and compelling biological activities of a particular class of these compounds: 5-Methyl-4-propylthiophene-2-carboxylic acid derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from structurally related thiophene-2-carboxylic acids to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the rationale behind their synthesis, their potential as antimicrobial, anti-inflammatory, and anticancer agents, and the detailed methodologies required to validate these activities in a laboratory setting. This guide is designed to be a practical and authoritative resource, empowering researchers to navigate the promising landscape of thiophene-based drug discovery.

The Thiophene Core: A Foundation for Diverse Biological Activity

The inherent aromaticity and hydrophobicity of the thiophene ring are thought to enhance membrane permeability, a desirable trait for drug candidates.[1] The carboxylic acid moiety at the 2-position serves as a versatile handle for chemical modification, allowing for the creation of esters, amides, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.[3] The specific substitution pattern of a methyl group at the 5-position and a propyl group at the 4-position is hypothesized to influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity.

Synthetic Strategy: A Generalized Approach